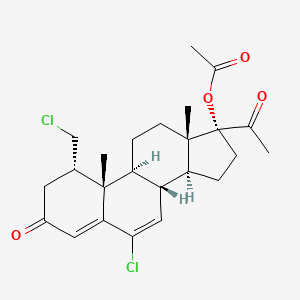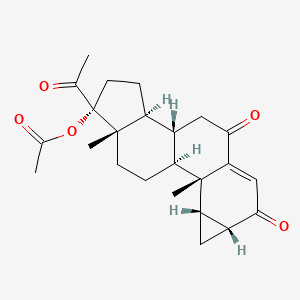
Tetrahydro Furosemide
Descripción general
Descripción
Furosemide Impurity F is used as a carbonic anhydrase inhibitor inhibiting human, bacterial and archaeal isozymes.
Aplicaciones Científicas De Investigación
Tratamiento de la Hipertensión y el Edema
La furosemida es un diurético circulante potente que se utiliza comúnmente para el tratamiento de la hipertensión y el edema que surgen de la insuficiencia cardíaca, renal y hepática {svg_1}. Principalmente produce un efecto diurético al reducir la reabsorción de sodio (Na+) y potasio (K+) en los túbulos renales específicos, lo que resulta en un aumento de la excreción urinaria de sodio, potasio y agua {svg_2}.
Mejora de la solubilidad y biodisponibilidad del fármaco
La baja solubilidad de la furosemida restringe su disolución y biodisponibilidad. Sin embargo, las investigaciones han demostrado que el desarrollo de nuevas dispersiones sólidas amorfas de furosemida puede mejorar significativamente su solubilidad y biodisponibilidad oral {svg_3}. En un estudio, se eligieron la polivinilpirrolidona K30 (PVP-K30), la sílice mesoporosa (Syloid 244FP, Syloid XDP 3050) y la sílice no mesoporosa (Aeroperl 300, Aerosil 200) como portadores combinados para desarrollar estas dispersiones {svg_4}.
Formulación de comprimidos de desintegración oral (ODT)
La furosemida se ha utilizado en la formulación de comprimidos de desintegración oral porosos (ODT) preparados por sublimación y cargados con nanopartículas de furosemida {svg_5}. Esta formulación mejora la tasa de disolución y la biodisponibilidad de la furosemida {svg_6}.
Estabilización de nanopartículas
Se han utilizado biomateriales funcionales llamados estabilizadores para estabilizar la fórmula de nanopartículas de furosemida. En un estudio, se encontró que Pluronic F-127 era el estabilizador óptimo en términos de tamaño de partícula, potencial zeta y eficiencia de disolución {svg_7}.
Uso en investigación de biomateriales funcionales
La furosemida se ha utilizado en la investigación sobre los efectos de los biomateriales funcionales en los atributos de los comprimidos de desintegración oral {svg_8}. Esta investigación tiene implicaciones para el desarrollo de nuevos sistemas de administración de fármacos.
Monitoreo ambiental
La furosemida se encuentra efectivamente en muchos países y en un gran número de estudios en Europa, Asia o América del Norte en efluentes de EDAR, aguas superficiales e incluso en lodos o sedimentos {svg_9}. Esto la convierte en un compuesto útil para el monitoreo ambiental y los estudios de contaminación.
Mecanismo De Acción
Target of Action
The primary target of Tetrahydro Furosemide is the Na-K-2Cl cotransporter (NKCC2) located in the ascending limb of the loop of Henle in the kidneys . This transporter plays a crucial role in the reabsorption of sodium, potassium, and chloride ions from the filtrate back into the body.
Mode of Action
This compound acts by inhibiting the NKCC2 transporter , thereby blocking the reabsorption of sodium and chloride ions . This leads to an increase in the excretion of these ions, along with water, resulting in diuresis (increased urine production) and natriuresis (increased sodium excretion) .
Biochemical Pathways
The inhibition of the NKCC2 transporter disrupts the electrolyte balance in the renal tubules, leading to an increase in the osmolarity of the urine and a decrease in the osmolarity of the blood . This can affect various biochemical pathways, particularly those involved in fluid and electrolyte homeostasis .
Result of Action
The primary result of this compound’s action is a significant increase in urine production and sodium excretion, leading to a reduction in fluid overload and edema . This can be particularly beneficial in conditions such as congestive heart failure, liver cirrhosis, and renal dysfunction, where fluid overload is a common problem .
Action Environment
Environmental factors such as diet, particularly sodium intake, can influence the efficacy of this compound . Additionally, the drug’s stability and efficacy can be affected by factors such as pH and temperature . It is also important to consider potential drug-drug interactions, as other medications can impact the pharmacokinetics and pharmacodynamics of this compound .
Propiedades
IUPAC Name |
4-chloro-2-(oxolan-2-ylmethylamino)-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h4-5,7,15H,1-3,6H2,(H,16,17)(H2,14,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQFVCNJRVCZFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4793-38-8 | |
| Record name | 4-Chloro-5-sulfamoyl-2-((((2RS)-tetrahydrofuran-2-yl)methyl)amino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004793388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CHLORO-5-SULFAMOYL-2-((((2RS)-TETRAHYDROFURAN-2-YL)METHYL)AMINO)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H1O4F92NO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)








![2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B601929.png)


